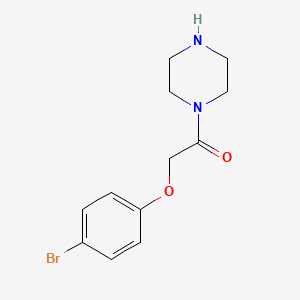

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

CAS No.: 1181448-60-1

Cat. No.: VC2912144

Molecular Formula: C12H15BrN2O2

Molecular Weight: 299.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181448-60-1 |

|---|---|

| Molecular Formula | C12H15BrN2O2 |

| Molecular Weight | 299.16 g/mol |

| IUPAC Name | 2-(4-bromophenoxy)-1-piperazin-1-ylethanone |

| Standard InChI | InChI=1S/C12H15BrN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 |

| Standard InChI Key | DTXZJPBYINJULD-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Br |

| Canonical SMILES | C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Properties

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structural features that combine a bromophenoxy group with a piperazinyl moiety linked via an ethanone bridge. This molecular architecture contributes to its chemical reactivity and potential applications in various research fields.

Chemical Identification Data

The compound is identified by the following chemical parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1181448-60-1 |

| Molecular Formula | C₁₂H₁₅BrN₂O₂ |

| Molecular Weight | 299.16 g/mol |

| IUPAC Name | 2-(4-bromophenoxy)-1-piperazin-1-ylethanone |

| Standard InChI | InChI=1S/C12H15BrN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 |

| Standard InChIKey | DTXZJPBYINJULD-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Br |

The compound consists of a central piperazine ring connected to a bromophenoxy group through an ethanone linkage. This structural arrangement contributes to its unique chemical properties and reactivity profile.

Structural Features

The molecule's structure can be broken down into three main components:

This structural composition results in a molecule with both lipophilic and hydrophilic regions, potentially enabling interactions with various biological targets.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one are significant determinants of its behavior in various chemical and biological systems.

| Property | Value/Description |

|---|---|

| Physical State | Solid at room temperature |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, methanol; limited water solubility |

| Storage Recommendations | Store long-term in a cool, dry place |

| Minimum Purity Specification | Available at ≥95% purity |

Chemical Reactivity

The compound exhibits several reactive sites that can participate in various chemical transformations:

-

Bromophenyl Group: The bromine atom serves as a potential site for coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

-

Carbonyl Group: Can undergo nucleophilic addition reactions typical of ketones.

-

Piperazine Ring: The secondary amine in the piperazine ring can participate in N-alkylation, N-acylation, and other nucleophilic substitution reactions, making it a versatile handle for further modification.

These reactive features make 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one a valuable building block in medicinal chemistry and organic synthesis.

Synthesis and Preparation Methods

The synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one can be achieved through various synthetic routes, drawing from established methodologies for similar piperazine derivatives.

Proposed Synthetic Pathway

A possible synthetic route for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one could include:

-

Preparation of Activated Ester: Formation of a 2-(4-bromophenoxy)acetate derivative.

-

Activation: Conversion to an activated ester or acid chloride.

-

Coupling with Piperazine: Reaction with piperazine to form the target compound .

Research on related compounds indicates that such syntheses typically require careful control of reaction conditions, including temperature, solvent selection, and stoichiometry to achieve optimal yields and purity .

Applications in Research and Development

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one has potential applications in various scientific and industrial fields, particularly in pharmaceutical research and development.

Pharmaceutical Research Applications

The compound's structure, containing both piperazine and bromophenoxy moieties, makes it of particular interest in medicinal chemistry for several reasons:

-

Pharmacophore Development: The piperazine ring is a common structural element in various therapeutic agents, including antipsychotics, antidepressants, and antihistamines.

-

Lead Compound Generation: As a structurally diverse molecule, it can serve as a starting point for the development of libraries of compounds with potential biological activity .

-

Structure-Activity Relationship Studies: The compound's reactive sites allow for systematic modification to explore structure-activity relationships in drug discovery programs .

Chemical Research Applications

Beyond pharmaceutical applications, the compound has utility in broader chemical research:

-

Synthetic Building Block: It serves as an intermediate for the synthesis of more complex molecules with specific functional properties .

-

Reaction Methodology Development: The compound can be used in studies exploring new synthetic methodologies and reaction conditions.

-

Material Science Applications: Potential applications in the development of new materials with specific chemical or physical properties.

Related Compounds and Structural Analogs

Understanding the chemical landscape surrounding 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one provides valuable context for its potential applications and properties.

Structural Variations

Several structural analogs and derivatives of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one have been reported in the chemical literature:

These structural analogs demonstrate the versatility of the basic scaffold and the potential for developing a diverse range of compounds with modified properties and activities.

Structure-Activity Relationships

Studies on related piperazine derivatives have revealed important structure-activity relationships that may be relevant to 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one:

-

Piperazine Ring Substitution: The nature and position of substituents on the piperazine ring can significantly affect binding to biological targets such as enzymes and receptors .

-

Halogen Effects: The presence and position of halogens (like bromine) on the phenyl ring can influence lipophilicity, metabolic stability, and target selectivity .

-

Linker Modifications: Variations in the linking group between the piperazine and phenyl moieties can alter the compound's conformational flexibility and binding properties .

These structure-activity relationships provide valuable guidance for the potential development of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one derivatives with enhanced properties for specific applications.

Research Status and Future Directions

While research specifically focused on 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is still developing, the broader field of piperazine-containing compounds offers insights into potential future directions.

Current Research Status

Current research on 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one primarily focuses on:

-

Chemical Characterization: Establishing fundamental properties and reactivity profiles .

-

Synthesis Optimization: Developing efficient and scalable synthetic routes.

-

Preliminary Application Assessment: Evaluating potential applications based on structural features and comparisons with related compounds.

Future Research Directions

Future research on 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one could explore:

-

Biological Activity Screening: Systematic evaluation against various biological targets to identify potential therapeutic applications.

-

Derivative Development: Creation of focused libraries of derivatives to explore structure-activity relationships.

-

Mechanism Studies: Investigation of the compound's interactions with biological systems at the molecular level.

-

Application Expansion: Exploration of applications beyond pharmaceuticals, such as in material science or as chemical tools.

These research directions could significantly expand our understanding of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one and its potential value in various scientific and industrial contexts.

| Classification | Status |

|---|---|

| DOT/IATA Transport | Not classified as hazardous material (as of April 2025) |

| Research Use Designation | For research use only; not for human or veterinary use |

| Consumer Use | Explicitly not intended for use in foods, cosmetics, drugs, consumer products, biocides, or pesticides |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume